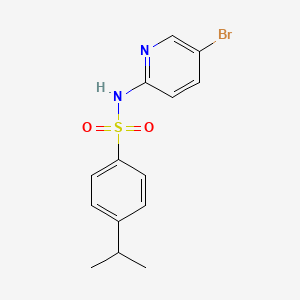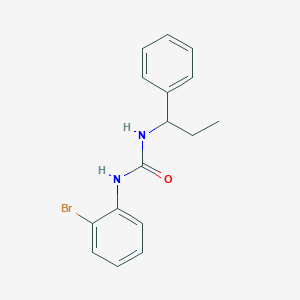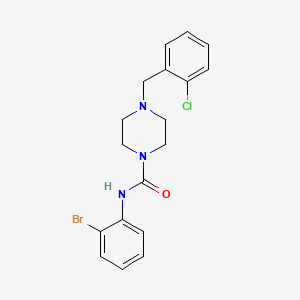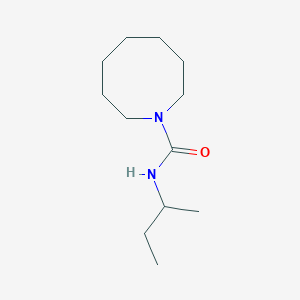![molecular formula C13H19ClN2O B4286251 N-(sec-butyl)-N'-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B4286251.png)
N-(sec-butyl)-N'-[2-(3-chlorophenyl)ethyl]urea
Vue d'ensemble
Description
N-(sec-butyl)-N'-[2-(3-chlorophenyl)ethyl]urea, commonly known as SBEU, is a synthetic compound that is widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as chloroform and acetone. SBEU has a molecular weight of 288.82 g/mol and a melting point of 114-115°C.
Mécanisme D'action
SBEU works by binding to the ATP-binding site of protein kinases, which prevents them from phosphorylating their target proteins. This leads to a downstream effect on various signaling pathways, ultimately affecting cellular processes such as proliferation and survival.
Biochemical and Physiological Effects
SBEU has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cell culture studies, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In animal studies, it has been shown to reduce tumor growth and improve survival rates in mice with certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of SBEU is its specificity for protein kinases, which allows researchers to study the function of these enzymes in a more targeted manner. However, one limitation is that it may not be effective against all types of protein kinases, and its effects may vary depending on the specific cellular context.
Orientations Futures
There are many potential future directions for research involving SBEU. One area of interest is in developing new drugs that target specific protein kinases implicated in various diseases, such as cancer and autoimmune disorders. Another area of interest is in studying the downstream effects of protein kinase inhibition, such as changes in gene expression and cellular metabolism. Overall, SBEU is a valuable tool for scientific research and has the potential to lead to important discoveries in the field of biochemistry and pharmacology.
Applications De Recherche Scientifique
SBEU is primarily used as a research tool to study the function of certain proteins and enzymes in the body. It has been shown to inhibit the activity of a class of enzymes called protein kinases, which play a key role in many cellular processes such as cell division, differentiation, and apoptosis. By inhibiting these enzymes, SBEU can help researchers better understand their function and develop new drugs that target them.
Propriétés
IUPAC Name |
1-butan-2-yl-3-[2-(3-chlorophenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-3-10(2)16-13(17)15-8-7-11-5-4-6-12(14)9-11/h4-6,9-10H,3,7-8H2,1-2H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJRJTJHIVFACF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NCCC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2-bromophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B4286185.png)

![N-(2-bromophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B4286202.png)
![N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4286209.png)
![N-(4-{[(sec-butylamino)carbonyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B4286223.png)

![N-(2-bromophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B4286240.png)


![methyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4286260.png)
